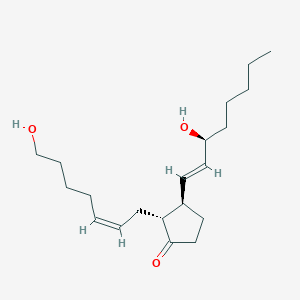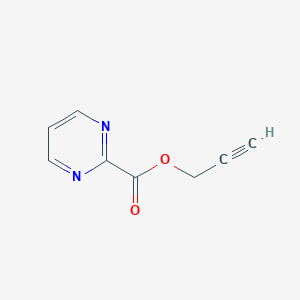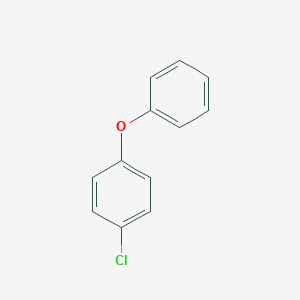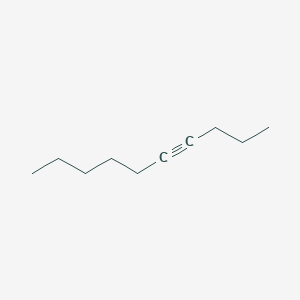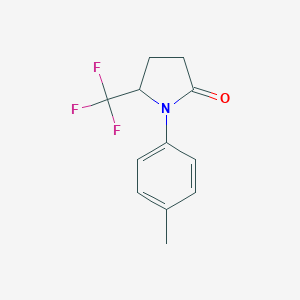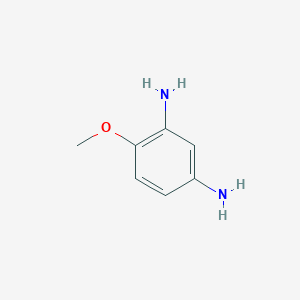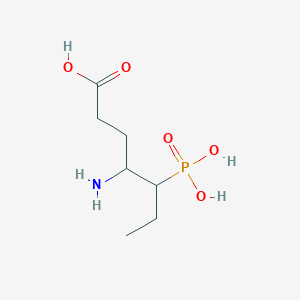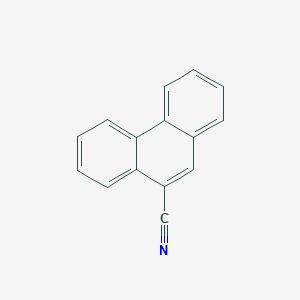
9-Cyanophenanthrene
Overview
Description
Synthesis Analysis
Intramolecular photoreactions of 9-cyanophenanthrene-linked arylcyclopropanes have been investigated with the aim of developing efficient and useful processes for the preparation of polycyclic organic compounds . The synthesis of this compound–furan and –benzene cyclodimers and their reversion has also been reported .Molecular Structure Analysis
The molecular structure of this compound consists of a phenanthrene core with a cyano group attached at the 9th position . The IUPAC Standard InChI isInChI=1S/C15H9N/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-9H . Chemical Reactions Analysis
The interaction of singlet this compound with mono- and diaminoalkanes in hexane solution yields weakly fluorescent exciplexes . The pronounced shortening of the exciplex lifetimes from about 15 ns to 300 ps for diamines with less than five methylene groups is interpreted in terms of the formation of a triplex between the this compound anion radical and a σ-bonded amine dimer cation radical .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 110-112 °C (lit.) . Its SMILES string isN#Cc1cc2ccccc2c3ccccc13 .
Scientific Research Applications
Exciplex Formation and Decay
9-Cyanophenanthrene forms exciplexes with various electron donors, showing significant emission in both nonpolar and polar aprotic solvents. The exciplex formation and decay processes have been extensively studied, providing insights into their activation enthalpy and entropy. These exciplexes have been shown to have low activation enthalpy for formation and decay, indicative of their potential in various chemical applications (Soboleva, Dolotova, & Kuz’min, 2002); (Dolotova, Soboleva, & Kuz’min, 2003).
Polymerization and Conductivity
This compound has been used in electrochemical polymerization to create novel conducting polymers, such as poly(this compound). These polymers display good thermal stability and conductivity, making them attractive for applications in organic light-emitting materials (Xie Yu et al., 2009).
Photoreactions
Photoreactions involving this compound have been explored, such as the formation of photocycloadducts with 1,2-diarylcyclopropanes. These studies provide valuable insights into the photoreactive properties of this compound, which are crucial for the development of photochemical synthesis methods (Maeda, Miyata, & Mizuno, 2002).
Magnetic Field Effects
The effect of magnetic fields on this compound exciplexes has been studied, revealing interesting behaviors in terms of exciplex geometry and charge transfer complex formation. These findings are significant for understanding the fundamental properties of exciplexes under different environmental conditions (Sengupta & Basu, 2004).
Optoelectronic Applications
This compound derivatives have been synthesized and characterized for their potential in optoelectronic applications. Studies indicate that these derivatives could be good candidates for components in organic light-emitting diodes due to their high electronic affinity and suitable optical properties (Raouafi et al., 2017).
Intramolecular Photoreactions
Intramolecular photoreactions of this compound-linked compounds have been investigated for the efficient preparation of polycyclic organic compounds. These reactions involve the formation of singlet exciplexes and are influenced by factors like solvent and substituents, contributing to the understanding of photoreactive mechanisms (Maeda, Sakurai, & Segi, 2017).
Safety and Hazards
9-Cyanophenanthrene is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation .
Future Directions
Mechanism of Action
Target of Action
It has been shown to interact with mono- and diaminoalkanes in hexane solution .
Mode of Action
9-Cyanophenanthrene interacts with its targets through the formation of weakly fluorescent exciplexes . This interaction occurs in the singlet state of this compound . The formation of these exciplexes is a key part of the compound’s mode of action.
Biochemical Pathways
It has been involved in intramolecular [3 + 2] photoreactions, leading to the production of intramolecular [3 + 2] photocycloadducts along with unexpected dihydroisochroman derivatives .
Result of Action
The result of this compound’s action is the formation of intramolecular [3 + 2] photocycloadducts and dihydroisochroman derivatives . These products are formed as a result of the compound’s interaction with its targets.
Action Environment
The action of this compound can be influenced by environmental factors such as the solvent used. For instance, the efficiency of the photoreaction of this compound is higher when benzene rather than acetonitrile is used as a solvent .
Biochemical Analysis
Biochemical Properties
9-Cyanophenanthrene has been found to form exciplexes with a series of weak electron donors . These exciplexes exhibit fairly intense emission both in nonpolar and aprotic polar solvents . The kinetics of the exciplex formation is found to be controlled mainly by diffusion and reactant orientation .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of singlet intramolecular exciplexes and/or single electron transfer (SET) between the excited this compound and the ground-state arylcyclopropane moieties .
properties
IUPAC Name |
phenanthrene-9-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFIYYOQYVYBPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049256 | |
| Record name | 9-Cyanophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow or green powder; [Sigma-Aldrich MSDS] | |
| Record name | 9-Cyanophenanthrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20137 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
2510-55-6 | |
| Record name | 9-Phenanthrenecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2510-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenanthrene-9-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002510556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-PHENANTHRENECARBONITRILE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59773 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Cyanophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenanthrene-9-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.932 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-Cyanophenanthrene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93ZLM6V25Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 9-cyanophenanthrene behave upon photoexcitation?
A1: this compound readily forms excimers and exciplexes upon photoexcitation. Excimers are short-lived excited-state dimers formed between two identical molecules, in this case, two this compound molecules. Exciplexes, on the other hand, are formed between an excited this compound molecule and a ground-state molecule of a different species. The formation of these complexes leads to distinct photophysical properties, such as characteristic fluorescence emissions and unique reactivity patterns. [, ]
Q2: What is the role of exciplexes in this compound photochemistry?
A2: Exciplexes are key intermediates in many photochemical reactions involving this compound. For example, they are involved in [2+2] photocycloaddition reactions with alkenes, where the exciplex facilitates the formation of a cyclobutane ring. The nature of the alkene substituent can influence the reaction pathway, either favoring exciplex formation or proceeding through a triplet mechanism. [, , ]
Q3: How does the presence of oxygen affect photoreactions involving this compound?
A3: Oxygen plays a crucial role in some photocyanation reactions involving this compound. Under an oxygen atmosphere, electron-rich arenes can be efficiently cyanated upon irradiation in the presence of sodium cyanide and this compound. This photocyanation process, where this compound acts as an electron acceptor, offers a route to synthesize aromatic nitriles. []
Q4: Can this compound act as a photosensitizer?
A4: Yes, this compound can act as a photosensitizer, facilitating reactions in other molecules without being consumed itself. For instance, it catalyzes the oxidative photodimerization of 2,5-dimethyl-2,4-hexadiene in the presence of nucleophiles. This reaction yields nucleophile-substituted 3,7-decadienes, highlighting the catalytic potential of this compound in organic synthesis. []
Q5: Does the solvent influence the photochemical behavior of this compound?
A5: Yes, solvent polarity significantly impacts the photochemical properties of this compound. In polar solvents, the exciplex emission is often quenched due to increased stabilization of charge separation within the exciplex. This effect is less pronounced in non-polar solvents. [, ]
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C15H9N, and its molecular weight is 203.24 g/mol.
Q7: Are there any unique spectroscopic features of this compound?
A7: Yes, this compound exhibits characteristic spectroscopic features. For instance, its UV-Vis absorption spectrum shows absorption bands in the ultraviolet region, typical of aromatic compounds. More importantly, it displays fluorescence emission, which is sensitive to the solvent environment and the presence of quencher molecules. The fluorescence lifetime and quantum yield can provide valuable information about the excited-state dynamics of this compound. [, ]
Q8: Have computational methods been employed to study this compound?
A9: Yes, computational chemistry plays a vital role in understanding the properties and reactivity of this compound. Density functional theory (DFT) calculations have been used to investigate the mechanism of C2H2 loss from ionized this compound, providing insights into its fragmentation pathways. []
Q9: How do structural modifications affect the properties of this compound?
A10: Introducing substituents on the phenanthrene ring system can significantly alter the electronic properties and, consequently, the photochemical behavior of this compound. For example, incorporating electron-donating groups like methoxy groups can influence the energy levels of the excited states and impact exciplex formation and decay pathways. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Chloro-4,6-dimethoxy-3',5'-dimethylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B165668.png)


